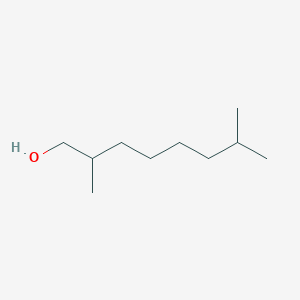

2,7-Dimethyl-1-octanol

Description

Structure

3D Structure

Properties

CAS No. |

15250-22-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

FNLOIWOIWFHQSI-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCC(C)CO |

Canonical SMILES |

CC(C)CCCCC(C)CO |

Synonyms |

2,7-Dimethyl-1-octanol |

Origin of Product |

United States |

Nomenclature and Structural Considerations of 2,7 Dimethyl 1 Octanol

The systematic naming of organic compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). For 2,7-Dimethyl-1-octanol, the name is derived by identifying the longest carbon chain containing the hydroxyl (-OH) functional group, which in this case is an octane (B31449) chain. libretexts.org The carbon atoms are numbered starting from the end closest to the hydroxyl group, hence the "-1-octanol" designation. libretexts.org Methyl groups are located at the second and seventh carbon atoms, leading to the full IUPAC name: 2,7-dimethyloctan-1-ol. nih.govchemspider.comnist.gov

Structurally, this compound is a primary alcohol, meaning the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom. libretexts.orgchemguide.co.uk Its molecular formula is C10H22O, and it has a molecular weight of approximately 158.28 g/mol . nih.govontosight.ai The presence of the methyl branches influences its physical and chemical properties. For instance, branching can lower the boiling point and increase the solubility of alcohols in certain solvents compared to their straight-chain counterparts. numberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H22O nih.govnist.govontosight.ai |

| Molecular Weight | 158.28 g/mol nih.govontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| Boiling Point | ~194°C to 206.38°C ontosight.aithegoodscentscompany.com |

| Solubility | Limited in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607) ontosight.ai |

| IUPAC Name | 2,7-dimethyloctan-1-ol nih.govchemspider.comnist.gov |

| CAS Number | 15250-22-3 nist.govthegoodscentscompany.com |

Academic Significance and Research Trajectory of Branched Alcohols

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a prominent and industrially significant approach for the synthesis of this compound. These methods involve the addition of hydrogen across double bonds (both carbon-carbon and carbon-oxygen) in precursor molecules, facilitated by a catalyst. The choice of precursor, catalyst, and reaction conditions is critical in directing the reaction towards the desired saturated alcohol.

Hydrogenation of Aldehyde Precursors

A direct route to this compound involves the reduction of its corresponding aldehyde, 2,7-dimethyloctanal. The catalytic hydrogenation of an aldehyde's carbonyl group to a primary alcohol is a well-established transformation.

Research indicates that this reduction can be achieved with high selectivity using noble metal catalysts. For instance, strategies analogous to the hydrogenation of other complex aldehydes suggest the use of catalysts like 5% Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), also known as Adams' catalyst. These reactions are typically performed under mild conditions, such as hydrogen pressures of 1 to 5 bar and temperatures ranging from 25 to 50°C, often using ethanol as a solvent. Such protocols are designed to ensure high conversion to the alcohol while minimizing potential side reactions. A patent for the synthesis of a related compound, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, highlights the utility of hydrogenation as a key step, which can be adapted for saturated aldehyde precursors.

Catalytic Reduction of Unsaturated Monoterpene Alcohols (e.g., Citronellol (B86348), Citronellal)

A prevalent and economically viable pathway to this compound (also known as tetrahydrogeraniol) is the complete hydrogenation of unsaturated monoterpenoids like citronellal (B1669106) and citronellol, which are derived from essential oils. guidechem.com This process involves the saturation of both the carbon-carbon double bond and the carbonyl group (in the case of citronellal) or just the carbon-carbon double bond (in the case of citronellol).

The hydrogenation of citronellal is a multi-step process where the aldehyde group and the C=C double bond are reduced. Using a skeletal Ni catalyst, the reaction can be directed to produce various derivatives, including citronellol, isopulegol, and 3,7-dimethyl-1-octanol. semanticscholar.org Notably, higher reaction temperatures (150°C and 200°C) favor the formation of 3,7-dimethyl-1-octanol due to the continuous hydrogenation of the initially formed citronellol. semanticscholar.org Similarly, the hydrogenation of geraniol, another related monoterpene alcohol, over a Pd/C catalyst has been shown to produce 3,7-dimethyl-1-octanol with high yields. guidechem.com One documented method involves hydrogenating a mixture rich in geraniol at 125°C and 60 bar of H₂ pressure, achieving a product containing 92.2% 3,7-dimethyl-1-octanol. guidechem.com

Heterogeneous Catalysis: Catalyst Design and Optimization (e.g., Ni/Zeolite Systems)

The efficiency and selectivity of the hydrogenation of monoterpenes like citronellal and citronellol are highly dependent on the catalyst's properties. Heterogeneous catalysts, particularly those based on nickel supported on zeolites, have been extensively studied for this purpose. beilstein-journals.orgneliti.comresearchgate.net Zeolites provide a high surface area and a structured porous framework that can enhance catalytic activity and selectivity.

Research into Ni-based natural zeolite (Ni/ZAB) catalysts has demonstrated their potential in converting citronella oil (rich in citronellal) into 3,7-dimethyl-1-octanol. researchgate.netaip.org The optimum conditions for this conversion using a specific Ni/ZAB catalyst were found to be a temperature of 200°C and a pressure of 20 bar, yielding approximately 52% of the target compound. aip.org Catalyst optimization involves procedures like calcination and hydrogen treatment, which can significantly increase the surface area and pore volume, thereby enhancing catalytic activity. neliti.com

Furthermore, the design of bimetallic catalysts can introduce synergistic effects. For example, bimetallic CoNi systems supported on zeolites have been shown to facilitate the reduction of citral, where the interaction between cobalt and nickel species plays a role in the formation of alcohol products. beilstein-journals.org The method of metal incorporation into the zeolite, such as ion exchange versus impregnation, also critically affects the catalyst's final properties, including metal dispersion, surface area, and ultimately, its performance in the selective hydrogenation of citral to its various hydrogenated products. beilstein-journals.org

Catalytic Hydrogenation of Monoterpene Precursors to 3,7-Dimethyl-1-octanol

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Geraniol-rich mixture | 5% Pd/C | 125 | 60 | 92.2% 3,7-dimethyl-1-octanol in product mixture | guidechem.com |

| Citronellal | Skeletal Ni | 150 - 200 | Not specified | Favored product at higher temperatures | semanticscholar.org |

| Citronellol | Ni/Natural Zeolite (Ni/ZAB) | 200 | 20 | ~52% yield of 3,7-dimethyl-1-octanol | aip.org |

| Citronella Oil (>60% Citronellal) | Ni/ZAB-20wt%-HT | 300 | Not specified | 12% yield of 3,7-dimethyl-1-octanol | researchgate.net |

Organometallic Synthesis Routes

Organometallic reagents provide powerful tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures like that of this compound from smaller building blocks. These routes often involve the nucleophilic attack of a carbanionic species on an electrophilic carbonyl carbon.

Grignard Reaction Pathways via Ketone Intermediates

A versatile and plausible pathway for synthesizing this compound is through a Grignard reaction. This approach typically involves two main steps:

Synthesis of a Ketone Intermediate : The first step involves the preparation of a suitable ketone precursor, specifically 7-methyl-2-octanone. This ketone can be synthesized through various established organic chemistry methods.

Grignard Addition : The second step is the core Grignard reaction, where an organomagnesium halide (Grignard reagent) is added to the ketone. For the synthesis of this compound, methylmagnesium bromide (CH₃MgBr) is reacted with 7-methyl-2-octanone. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition forms a magnesium alkoxide intermediate, which is then hydrolyzed in an acidic workup to yield the final tertiary alcohol, this compound. researchgate.net

The reaction must be conducted under anhydrous conditions, typically in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, as Grignard reagents react readily with protic solvents like water. researchgate.netmnstate.edu

Exploration of Alkyl/Aryl Metal Halide Reagents

The Grignard reaction is a specific example of a broader class of reactions involving organometallic reagents, which are compounds containing a direct bond between a carbon atom and a metal. uzh.ch Besides organomagnesium halides (Grignard reagents), other alkyl metal halides and related organometallic compounds are instrumental in synthesis.

Organolithium reagents, such as 2,6-dimethyl-6-heptenyllithium, serve as powerful nucleophiles for similar transformations. google.com These reagents are generally more reactive than their Grignard counterparts. The choice between an organomagnesium or organolithium reagent can depend on the desired reactivity, selectivity, and ease of preparation. google.com These reagents are typically prepared by the reaction of an alkyl halide with the corresponding metal (e.g., magnesium or lithium). mnstate.edugoogle.com

The synthesis of analogs and derivatives often involves these versatile reagents. For example, a patent describes the use of a 2,6-dimethyl-6-heptenylmagnesium halide (a Grignard reagent) in the synthesis of 3,7-dimethyl-7-octenol. google.com The fundamental principle remains the same: the conversion of an electrophilic carbon in a haloalkane to a nucleophilic carbon in an organometallic compound, a concept known as umpolung or reverse polarization. uzh.ch This nucleophilic carbon can then form a new carbon-carbon bond by attacking an electrophilic center, such as a carbonyl carbon in a ketone or aldehyde. uzh.ch

Organometallic Synthesis of this compound & Analogs

| Reaction Type | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Grignard Reaction | 1. 7-Methyl-2-octanone 2. Methylmagnesium bromide (CH₃MgBr) 3. Acidic Workup | Magnesium alkoxide | This compound | |

| Grignard-type Coupling | 1. 1-bromo-3-chloro-2-methylpropane (B103949) 2. Grignard Reagent 3. Copper(I) iodide (catalyst) | Organocopper species | 3,7-dimethyl-7-octenol | google.com |

Hydroformylation Techniques for Branched Alcohol Synthesis

Hydroformylation, also known as the oxo process, is a critical industrial method for producing alcohols. The process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an aldehyde, which is subsequently hydrogenated to the corresponding alcohol. For the synthesis of branched-chain alcohols like this compound, this technique requires a specific branched alkene precursor.

The core of the hydroformylation process is a two-stage reaction. First, the alkene undergoes hydroformylation to yield an aldehyde. This is followed by the hydrogenation of the aldehyde to produce the alcohol. The choice of catalyst is crucial for the efficiency and selectivity of the reaction. While both cobalt and rhodium catalysts are used, rhodium-based catalysts, often complexed with phosphine (B1218219) ligands, are generally favored for their high activity and selectivity under milder conditions.

Research into the reductive hydroformylation of 1-octene, a linear alkene, provides insight into the conditions that can be adapted for branched alkenes. Studies have shown that parameters such as temperature, pressure, and catalyst concentration significantly influence the yield and the ratio of linear to branched products (n/iso ratio). For instance, higher temperatures can sometimes increase the formation of branched alcohols by promoting the hydroformylation of isomerized internal olefins. chemistrysteps.com

In a tandem catalytic system, alcohol yields of up to 99.5% have been achieved. chemistrysteps.com The reaction network involves the initial hydroformylation of the alkene to linear and branched aldehydes, followed by their hydrogenation to the corresponding alcohols. Side reactions can include isomerization and hydrogenation of the starting alkene. chemistrysteps.com

Table 1: Reaction Parameters for the Reductive Hydroformylation of 1-Octene

| Parameter | Condition | Catalyst | Alcohol Yield | Key Observations | Reference |

|---|---|---|---|---|---|

| Temperature | 100 °C | [Rh(acac)(CO)₂] | High | Optimal balance of activity and selectivity. | chemistrysteps.com |

| Temperature | 120-140 °C | [Rh(acac)(CO)₂] | Increased | Accelerated hydroformylation of iso-octenes to branched alcohols. | chemistrysteps.com |

| Syngas Pressure | 60 bar (CO/H₂ = 1:2) | [Rh(acac)(CO)₂] | --- | Chosen as optimal for subsequent experiments. | chemistrysteps.com |

| Catalyst Conc. | 0.25 mol % | [Rh(acac)(CO)₂] | ~75% | Achieved a high turnover number (TON) of 211. | chemistrysteps.com |

Alternative Chemical Transformations and Derivatization Syntheses

Beyond direct synthesis via hydroformylation, this compound and its analogs can be prepared through various other chemical transformations. These alternative routes often involve the modification of precursor molecules that already possess the required carbon skeleton.

Hydrolysis of Ester Precursors

The hydrolysis of esters is a fundamental organic reaction that splits an ester back into its constituent carboxylic acid and alcohol. This method can be employed to produce this compound from a corresponding ester precursor, such as 2,7-dimethyloctyl acetate. The hydrolysis can be performed under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: In this method, the ester is heated under reflux with a dilute acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, meaning an equilibrium is established between the reactants and products. To drive the reaction towards completion and maximize the yield of the alcohol, an excess of water is typically used. organicchemistrytutor.comrsc.org

Alkaline-Catalyzed Hydrolysis (Saponification): This is often the preferred method for ester hydrolysis. The ester is heated with a dilute alkali solution, like sodium hydroxide (B78521). This reaction is irreversible, leading to the complete conversion of the ester. organicchemistrytutor.com The initial products are the alcohol and the salt of the carboxylic acid (e.g., sodium acetate). The alcohol can then be separated by distillation. If the free carboxylic acid is desired, the remaining salt solution is subsequently acidified. organicchemistrytutor.comrsc.org The process is commonly known as saponification, particularly when applied to fats and oils to produce soap and glycerol. rsc.org

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Catalyst | Key Features | Products |

|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Reversible reaction; requires excess water to favor product formation. | Alcohol + Carboxylic Acid |

| Alkaline Hydrolysis (Saponification) | Dilute NaOH or KOH | Irreversible reaction; proceeds to completion. | Alcohol + Carboxylate Salt |

Transformation from Halogenated Derivatives

Alcohols can be synthesized from halogenated organic compounds through nucleophilic substitution reactions. A halogenated derivative, such as 1-chloro-2,7-dimethyloctane, could serve as a precursor to this compound. The highly polar carbon-halogen bond makes the halide a good leaving group, allowing it to be replaced by a nucleophile like the hydroxide ion (OH⁻). jove.com

The synthesis can proceed via two primary mechanisms, depending on the structure of the alkyl halide:

SN2 Mechanism: For primary alkyl halides, the reaction with a hydroxide ion typically follows an SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the halogen. rsc.orgjove.com

SN1 Mechanism: Tertiary alkyl halides react with weak nucleophiles like water via an SN1 mechanism, which involves the formation of a carbocation intermediate. This method is generally unsuitable for primary alcohols due to the instability of primary carbocations. chemistrysteps.comjove.com

An alternative and powerful method involves the use of Grignard reagents. dummies.com A halogenated precursor, like 3,7-dimethyloctyl chloride, can be reacted with magnesium to form a Grignard reagent (3,7-dimethyloctyl magnesium chloride). google.com This organometallic compound is a potent nucleophile. To synthesize a primary alcohol like this compound, the corresponding Grignard reagent would be reacted with formaldehyde (B43269) (H₂C=O). The Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. organic-chemistry.orglibretexts.org

Synthesis of Other Branched Alcohol Derivatives

Branched alcohols like this compound can themselves serve as starting materials for the synthesis of other valuable chemical derivatives. One notable example is the formation of quaternary ammonium (B1175870) salts, which have applications as plant growth regulators. researchgate.net For instance, N-(2,7-dimethyl-2,7-octadien-1-yl)dialkylammonium iodide salts have been synthesized and used in palladium-catalyzed allylic alkylation reactions. researchgate.net

Another significant derivatization is the synthesis of halogenated thiophene (B33073) monomers used in the production of π-conjugated polymers. In these syntheses, a branched alkyl group like 3,7-dimethyloctyl is attached to a thiophene ring to ensure the resulting polymer is soluble. The synthesis involves the electrophilic halogenation of 3-(3,7-dimethyloctyl)thiophene to produce dihalogenated monomers such as 2-bromo-5-iodo-3-(3,7-dimethyloctyl)thiophene. rsc.org These monomers are then polymerized via catalyst transfer polycondensation. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-chloro-2,7-dimethyloctane |

| 1-octene |

| This compound |

| 2,7-dimethyloctyl acetate |

| 2-bromo-5-iodo-3-(3,7-dimethyloctyl)thiophene |

| 3,7-dimethyloctyl chloride |

| 3,7-dimethyloctyl magnesium chloride |

| 3-(3,7-dimethyloctyl)thiophene |

| Carbon Monoxide |

| Formaldehyde |

| Glycerol |

| Hydrochloric Acid |

| Hydrogen |

| Hydroxide |

| N-(2,7-dimethyl-2,7-octadien-1-yl)dialkylammonium iodide |

| [Rh(acac)(CO)₂] |

| Sodium Acetate |

| Sodium Hydroxide |

| Sulfuric Acid |

Comprehensive Analytical Characterization in Chemical Research

Chromatographic Techniques for Purity and Compositional Analysis

Gas chromatography (GC) is a primary method for determining the purity of 2,7-dimethyl-1-octanol and analyzing its composition in mixtures. Coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the compound from starting materials, byproducts, or isomers.

The retention index (RI) is a key parameter in GC used for compound identification. It normalizes retention times relative to a series of n-alkane standards, making data more reproducible across different instruments and conditions. ucl.ac.beresearchgate.net For this compound, experimental Kovats retention indices have been determined on both polar and non-polar stationary phases, providing robust data for its identification. nih.govnist.gov For example, on a non-polar DB-5 column, its retention index is reported as 144.1, while on a polar DB-Wax column, the index is 1625. nist.gov This significant difference in retention indices on columns of different polarity is a characteristic feature that aids in its unambiguous identification.

| Column Type | Stationary Phase | Kovats Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-5 (Non-polar) | 144.1 | nist.gov |

| Capillary | DB-Wax (Polar) | 1625 | nist.gov |

Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic methods are employed to confirm that the compound has the correct molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.govthegoodscentscompany.com

¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the protons of the primary alcohol group (-CH₂OH), the methine protons at the chiral centers (C2 and C7), the various methylene (B1212753) (-CH₂-) groups along the carbon backbone, and the methyl (-CH₃) groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected in the spectrum, corresponding to the ten carbon atoms in its structure, confirming the branched C10 backbone. The chemical shifts of the signals for C1 (bearing the hydroxyl group) and for the branched carbons (C2 and C7) would be particularly characteristic.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. wiley.commt.com For this compound, IR spectroscopy is used to confirm the presence of key structural features. nih.gov The most prominent and characteristic absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkane backbone. A distinct peak around 1050-1150 cm⁻¹ would signify the C-O stretching vibration.

While IR spectroscopy is well-documented for this compound, specific research findings on the Raman spectrum of this compound are not widely available in the surveyed literature. Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C bonds of the molecular backbone. mt.com

Advanced Catalyst Characterization in Synthesis Research

The synthesis of this compound can be accomplished via multi-step chemical processes, such as the hydroformylation of a suitable branched alkene followed by the hydrogenation of the resulting aldehyde intermediate (2,7-dimethyloctanal). rsc.org The catalysts for these steps, typically based on metals like rhodium or cobalt for hydroformylation and palladium or nickel for hydrogenation, are critical for achieving high yield and selectivity. google.com

However, while the synthesis of isomers like 3,7-dimethyl-1-octanol is extensively studied with detailed characterization of the catalysts involved, specific published research detailing the advanced characterization of catalysts for the synthesis of this compound is limited. bohrium.comresearchgate.netabo.fi In related syntheses, a suite of powerful analytical techniques is typically used to characterize heterogeneous and homogeneous catalysts. These methods provide insights into the physical and chemical properties of the catalyst that determine its performance:

X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) are used to determine the elemental composition and metal loading of the catalyst. abo.fi

Transmission Electron Microscopy (TEM) provides direct visualization of the catalyst's morphology, particle size, and the dispersion of metal nanoparticles on a support. researchgate.net

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the catalyst and to analyze the amount of organic ligands or other components.

Brunauer-Emmett-Teller (BET) Surface Area Analysis measures the specific surface area and pore size distribution of solid-supported catalysts, which are crucial for catalytic activity.

X-ray Diffraction (XRD) is employed to identify the crystalline phases of the catalyst material and support, and to estimate the crystallite size of metal particles. abo.fi

Fourier-Transform Infrared (FTIR) Spectroscopy is used not only for product analysis but also to study the interaction of reactant molecules (like CO or H₂) with the catalyst surface, helping to elucidate reaction mechanisms. abo.fi

While these techniques are standard in catalysis research, specific data tables and findings from their application to catalysts used in the direct synthesis of this compound are not prominently featured in the reviewed scientific literature.

Investigation of 2,7 Dimethyl 1 Octanol S Reactivity and Derivative Chemistry

Functional Group Transformations

The primary alcohol moiety of 2,7-dimethyl-1-octanol is the main site of its chemical reactivity, enabling transformations into other functional groups such as esters and ethers.

This compound can be converted into its corresponding esters through reaction with carboxylic acids or their derivatives. This process, known as esterification, is a fundamental reaction in organic synthesis. The resulting esters, such as 3,7-dimethyl-1-octyl propionate, are valued in the fragrance and flavor industries for their characteristic scents. ontosight.ai The synthesis can be achieved through various methods, including transesterification.

Transesterification is an equilibrium reaction that can be catalyzed chemically or enzymatically to produce a target ester from another ester. google.com For instance, the synthesis of fatty alcohol esters of α-hydroxy carboxylic acids can be accomplished by reacting a lower alkyl ester of the acid with the alcohol. google.com While a specific example for 2,7-dimethyl-1-octyl lactate (B86563) is not detailed, the synthesis of the structurally similar 3,7-dimethyl-1-octyl lactate was achieved with a 62% yield by reacting 3,7-dimethyl-1-octanol with ethyl lactate at 60°C for 28 hours, using Novozym 435 as a biocatalyst. google.com

The general scheme for the transesterification of an oil with 1-octanol (B28484) to produce fatty acid octyl esters involves reacting triglycerides with the alcohol in the presence of a catalyst like potassium hydroxide (B78521). mdpi.com

Table 1: Examples of Esterification Reactions This table is illustrative and based on reactions of similar alcohols, as specific data for this compound is limited.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 3,7-Dimethyl-1-octanol | Ethyl lactate | Novozym 435 | 3,7-Dimethyl-1-octyl lactate | 62% | google.com |

| Sunflower Oil (Triglycerides) | 1-Octanol | Potassium Hydroxide | Fatty Acid Octyl Esters | Up to 99.2% | mdpi.com |

| Butadiene | Acetic Acid | Palladium catalysts | Octadienyl acetates | N/A | google.com |

The hydroxyl group of this compound can also be converted into an ether linkage. A notable development in this area is the use of biocatalysis for the formation of silyl (B83357) ethers. Silyl ethers are commonly used as protecting groups for hydroxyl functions during complex multi-step organic syntheses. mdpi.com

The enzyme silicatein-α (Silα), derived from marine sponges, has been investigated for its ability to catalyze the condensation of alcohols with organosilanols to form silyl ethers. mdpi.comresearchgate.net Studies involving the reaction of various alcohols with triethylsilanol (B1199358) have shown that the enzyme's activity is substrate-dependent. Research on the substrate scope of a silicatein fusion protein (TF-Silα-Strep) for silylation revealed that simple aliphatic alcohols like 1-octanol were not effective substrates for the enzyme. chemrxiv.org In contrast, chiral secondary alcohols such as 2-octanol (B43104) did show some, albeit low, conversion to the corresponding silyl ether, suggesting that the enzyme's active site has specific structural requirements. mdpi.comresearchgate.net The low reactivity with primary aliphatic substrates like 1-octanol may be due to a lack of favorable interactions within the enzyme's binding site. researchgate.net

Table 2: Biocatalytic Silylation of Alcohols with Triethylsilanol using Silicatein-α

| Alcohol Substrate | Enzyme Construct | Net Conversion (%) | Observations | Reference(s) |

| 1-Octanol | TF-Silα-Strep | ~0% | Not a substrate for the enzyme. | chemrxiv.org |

| (R)-2-Octanol | TF-Silα-Strep | 0.8% | Low but statistically significant conversion. | mdpi.com |

| (S)-2-Octanol | TF-Silα-Strep | 1.9% | Low conversion, but higher than the (R)-enantiomer, suggesting some enantioselectivity. | mdpi.com |

Synthesis of Intermediates for Specialty Chemicals

Due to its branched structure and primary alcohol functionality, this compound serves as a useful chemical intermediate in organic synthesis. It can be a building block for the production of more complex molecules and specialty chemicals. For example, the esters derived from it are used in perfumery and cosmetics. ontosight.ai Furthermore, octyl alcohols, in general, are important intermediates for producing plasticizers like dioctyl phthalate. google.com The synthesis of octanols can start from butadiene, which is converted to octadienyl acetates, followed by hydrogenation and hydrolysis to yield the final alcohol. google.com

Chemo- and Regioselective Modifications

Chemo- and regioselectivity are crucial concepts in the synthesis of complex organic molecules, allowing for the modification of one functional group or position in a molecule in preference to others. mdpi.comnih.gov In the context of this compound, its primary reactivity lies in its single hydroxyl group. Therefore, most reactions will be chemoselective for this group.

Regioselectivity would become a more significant consideration if there were other reactive sites on the carbon skeleton. However, the saturated alkyl chain is generally unreactive under the conditions used to modify the hydroxyl group.

The biocatalytic silylation mentioned earlier provides an example of selectivity. The silicatein enzyme demonstrates substrate selectivity, favoring certain structures over others (e.g., phenols over aliphatic alcohols). mdpi.com It also showed a slight enantioselectivity in the case of chiral 2-octanol, preferentially catalyzing the condensation of the S-enantiomer. researchgate.netresearchgate.net This enzymatic approach highlights a pathway for achieving selective transformations that can be challenging to accomplish with traditional chemical methods. mdpi.com

Environmental Biogeochemistry and Biodegradation Research

Microbial Degradation Pathways and Metabolic Studies

The microbial degradation of branched-chain primary alcohols like 2,7-dimethyl-1-octanol is predicted to follow established metabolic pathways for similar acyclic terpenoids. In aerobic microorganisms, particularly within the genus Pseudomonas, the degradation is initiated by the oxidation of the primary alcohol functional group. inchem.org This process typically involves a series of enzymatic steps:

Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde, 2,7-dimethyloctanal. This reaction is commonly catalyzed by an alcohol dehydrogenase. inchem.org

Oxidation to Carboxylic Acid: The aldehyde is subsequently oxidized to form the carboxylic acid, 2,7-dimethyloctanoic acid. This step is mediated by an aldehyde dehydrogenase. inchem.org

CoA Ligation and β-Oxidation: The resulting branched-chain carboxylic acid is then activated by ligation to coenzyme A (CoA), forming 2,7-dimethyloctanoyl-CoA. This molecule can then enter a β-oxidation-like pathway. inchem.org The methyl branching can influence the efficiency and specific enzymes involved in this process, but the general strategy is to shorten the carbon chain, ultimately feeding the fragments into central metabolism, such as the tricarboxylic acid (TCA) cycle. inchem.org

In Pseudomonas species, the degradation of acyclic terpenes is governed by the Acyclic Terpene Utilization (Atu) pathway. frontiersin.orgnih.gov This pathway includes a suite of enzymes specifically adapted for these branched structures, including a key enzyme, geranyl-CoA carboxylase, which is essential for processing the isoprenoid skeleton. nih.govasm.org Given the structural similarity, it is highly probable that microorganisms capable of degrading other C10 acyclic terpene alcohols would utilize the Atu pathway or a similar metabolic route to break down this compound. researchgate.net

Anaerobic Biodegradation Mechanisms (e.g., Pseudomonas citronellolis)

The potential for this compound to be biodegraded in anoxic environments is of significant environmental relevance. Studies focusing on its isomer, 3,7-dimethyl-1-octanol, have demonstrated that anaerobic degradation is possible. The bacterium Pseudomonas citronellolis has been shown to utilize 3,7-dimethyl-1-octanol as a sole carbon and energy source under anaerobic conditions, using nitrate (B79036) as the terminal electron acceptor (denitrifying conditions). nih.govsigmaaldrich.com

The table below summarizes the substrate specificity of Pseudomonas citronellolis for anaerobic growth on various monoterpenes.

| Compound | Type | Anaerobic Growth by P. citronellolis |

|---|---|---|

| 3,7-Dimethyl-1-octanol | Acyclic, Saturated | Yes |

| Citronellol (B86348) | Acyclic, Unsaturated | Yes |

| Geraniol (B1671447) | Acyclic, Unsaturated | No |

| Nerol | Acyclic, Unsaturated | No |

| Alicyclic Monoterpenes (e.g., Limonene) | Cyclic | No |

Biodegradation Kinetics and Environmental Persistence Modeling

The presence of methyl branching, as in this compound, can influence biodegradability. While some reports suggest that a high degree of branching can slow degradation compared to linear analogues, other studies on branched alcohol ethoxylates have demonstrated they can still be readily biodegradable. researchgate.netexxonmobilchemical.com The degradation half-time for the linear C10 alcohol, 1-octanol (B28484), was found to be less than two days in tests using inocula from activated sludge, seawater, and lake water, confirming high biological activity against primary alcohols. acs.orgacs.org In contrast, highly branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) show very limited or no degradation under similar conditions. acs.orgconcawe.eu

The table below presents biodegradation half-life data for various hydrocarbons, illustrating the effect of structure on persistence.

| Compound | Structure Type | Water Phase Half-Life (T½,water) in Seawater (days) | Water Phase Half-Life (T½,water) in Lake Water (days) |

|---|---|---|---|

| n-Decane | Linear Alkane | 2.9 | 3.1 |

| 2-Methylnonane | Branched Alkane | 3.6 | 3.5 |

| 1-Octanol | Linear Primary Alcohol | <2 | <2 |

| 2,2,4,4,6,8,8-Heptamethylnonane | Highly Branched Alkane | No significant degradation | No significant degradation |

In the absence of experimental data, environmental persistence can be estimated using quantitative structure-activity relationship (QSAR) models. nih.gov Models like BioHCwin are used in regulatory frameworks to predict biodegradation half-lives based on chemical structure. acs.orgresearchgate.net These models integrate factors like molecular weight, branching, and functional groups to estimate a substance's susceptibility to microbial attack, providing a valuable screening tool for assessing environmental persistence. utoronto.caresearchgate.net

Enzymatic Specificity in Branched Alcohol Metabolism

The initial and rate-limiting step in the metabolism of this compound is the oxidation of its primary alcohol group, a reaction catalyzed by alcohol oxidoreductases. worthington-biochem.commdpi.com The two main classes of enzymes responsible are alcohol dehydrogenases (ADHs) and alcohol oxidases (AlcOxs). mdpi.comresearchgate.net The specificity of these enzymes is a key determinant of whether a branched alcohol can be efficiently metabolized.

Alcohol Dehydrogenases (ADHs): These enzymes are NAD(P)+-dependent and are central to alcohol metabolism in many organisms. inchem.orgnih.gov The substrate specificity of ADHs varies widely. For example, the ADH from baker's yeast (Saccharomyces cerevisiae) is highly efficient with ethanol (B145695) and short, linear primary alcohols but shows very limited activity with branched-chain alcohols. worthington-biochem.com In contrast, ADH from horse liver has a much broader substrate range, accepting various primary and secondary alcohols, including those with branching. oup.com This difference in specificity is due to the architecture of the enzyme's substrate-binding pocket. nih.govoup.com Engineering studies have shown that modifying key amino acid residues, such as replacing tryptophan with leucine (B10760876) at position 54 in yeast ADH, can significantly broaden the substrate pocket, increasing the enzyme's catalytic efficiency towards longer and branched-chain alcohols. oup.comoup.com

Alcohol Oxidases (AlcOxs): These enzymes use molecular oxygen as the electron acceptor, producing an aldehyde and hydrogen peroxide. mdpi.comnih.govmanchester.ac.uk Like ADHs, their specificity is variable. Directed evolution has been used to engineer alcohol oxidases with dramatically increased activity and stability. For instance, a variant of choline (B1196258) oxidase was developed that not only had a 20-fold higher catalytic rate for hexan-1-ol but also showed up to 100-fold increased activity for about 50 different primary alcohols, including aliphatic, branched, and cyclic structures. nih.govmanchester.ac.uk This demonstrates that while native enzymes may have limitations, there is significant potential for adaptation to a wide range of substrates, including complex branched alcohols like this compound.

The table below compares the relative substrate specificity of different types of alcohol dehydrogenases.

| Substrate | Yeast ADH (Native) | Horse Liver ADH (Native) | Yeast ADH (Engineered W54L Mutant) |

|---|---|---|---|

| Ethanol | High Activity | Moderate Activity | High Activity |

| 1-Butanol | Moderate Activity | High Activity | High Activity |

| 3-Methyl-1-butanol | Low Activity | High Activity | Low Activity |

| 4-Methyl-1-pentanol | Very Low Activity | High Activity | Moderate Activity (24x increase vs. native) |

Chemosensory and Olfactory System Research

Ligand Binding Studies with Odorant-Binding Proteins (OBPs)

Odorant-binding proteins (OBPs) are soluble proteins found in the nasal mucus and sensillar lymph that are believed to bind and transport hydrophobic odorant molecules to olfactory receptors. nih.gov The interaction between odorants and OBPs is a key preliminary step in olfactory signal transduction. Studies on the structural isomer, 3,7-dimethyl-1-octanol, have provided valuable data on how branched-chain alcohols interact with these proteins.

In studies using porcine odorant-binding protein (OBP-I), Fourier-transform infrared spectroscopy revealed that the binding of 3,7-dimethyl-1-octanol significantly stabilizes the tertiary structure of the protein against thermal denaturation. nih.govuminho.pt This stabilization effect highlights a direct and robust interaction. Furthermore, 3,7-dimethyl-1-octanol has been effectively used as a competitor in fluorescent binding assays. nih.gov In these experiments, the compound's ability to displace a fluorescent probe, such as 1-aminoanthracene, from the OBP's binding pocket is measured to determine its binding affinity. nih.gov Such competitive assays are crucial for characterizing the binding specificity of OBPs and have shown that these proteins can bind a wide array of structurally different ligands, including terpenoids like 3,7-dimethyl-1-octanol. uminho.pt

Table 1: Ligand Binding and Protein Stabilization Studies

| Compound | Protein | Method | Finding | Reference |

|---|---|---|---|---|

| 3,7-Dimethyl-1-octanol | Porcine OBP-I | Fourier-Transform Infrared Spectroscopy | Binding of the ligand stabilizes the protein's tertiary structure against heat. | nih.govuminho.pt |

| 3,7-Dimethyl-1-octanol | Porcine OBP-I | Fluorescence Spectroscopy | Used as a competitor to displace fluorescent probes, demonstrating binding. | nih.gov |

Neurophysiological Responses in Olfactory Receptor Neurons (e.g., Insects)

Insects detect volatile chemical cues using olfactory receptor neurons (ORNs) located in sensory hairs on their antennae. plos.org These neurons express specific olfactory receptors (ORs), which are ligand-gated ion channels that respond to a particular subset of chemical ligands. frontiersin.org The binding of an odorant to an OR triggers a neuronal response, which is the fundamental event in odor perception.

Structure-Activity Relationships in Olfactory Perception

Structure-activity relationships (SAR) in olfaction aim to correlate a molecule's chemical structure with its perceived odor and biological activity. perfumerflavorist.comresearchgate.net Key molecular features like size, shape, and the nature of functional groups determine how an odorant interacts with the array of olfactory receptors. perfumerflavorist.com

The olfactory response to an eight-carbon alcohol is significantly influenced by its structure, as seen when comparing the straight-chain 1-octanol (B28484) to its branched isomer, 2,7-dimethyl-1-octanol.

1-Octanol (Straight-Chain): This compound has been identified as a potent, electrophysiologically active kairomone. In studies on the Queensland fruit fly (Bactrocera tryoni), 1-octanol was the only compound in the headspace of weaver ants (Oecophylla smaragdina) that elicited a consistent antennal response, acting as a powerful repellent. d-nb.info In honeybees, 1-octanol activates a specific pattern of glomeruli (functional units in the antennal lobe), contributing to the combinatorial code for odor identity. d-nb.info

Dimethylated Octanol (Branched-Chain): The presence of methyl groups, as in 2,7- or 3,7-dimethyl-1-octanol, alters the molecule's shape and profile. This structural change leads to interactions with a different subset of olfactory receptors compared to its straight-chain counterpart. For instance, while 1-octanol is a key repellent for B. tryoni, 3,7-dimethyl-1-octanol is an active olfactory stimulant for the whitefly B. tabaci and flies from the Psychoda and Coproica genera. frontiersin.orgresearchgate.netd-nb.info This demonstrates that the addition of methyl branches fundamentally changes the molecule's biological activity, eliciting different behavioral and physiological responses across insect species.

Table 2: Comparative Olfactory Activity of C8 Alcohols in Insects

| Compound | Insect Species | Detection Method | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Octanol | Bactrocera tryoni (Fruit Fly) | GC-EAD | Strong repellent, sole active compound from ant headspace. | d-nb.info |

| 1-Octanol | Apis mellifera (Honeybee) | Calcium Imaging | Activates a specific pattern of antennal lobe glomeruli. | d-nb.info |

| 3,7-Dimethyl-1-octanol | Bemisia tabaci (Whitefly) | GC-EAD | Elicits antennal response; found in host plant volatiles. | frontiersin.org |

Electrophysiological Detection Methods (e.g., Gas Chromatography-Electroantennographic Detection (GC-EAD))

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from a complex mixture. science.gov The method works by separating the chemical components of a sample using gas chromatography and passing the effluent over an insect's antenna. science.gov The antenna serves as a highly sensitive biological detector, and any compound that elicits a response in the olfactory receptor neurons generates a measurable electrical signal (an electroantennogram), which is recorded in synchronization with the chromatogram.

GC-EAD has been instrumental in identifying 3,7-dimethyl-1-octanol as a significant olfactory stimulant in several ecological contexts:

In Plant Volatiles: In studies of viruliferous whiteflies (B. tabaci), GC-EAD analysis of volatiles from infected chili plants revealed that 3,7-dimethyl-1-octanol was one of the compounds that consistently elicited an antennal response. frontiersin.org This indicates that the whitefly can specifically detect this compound from the complex scent bouquet of its host plant.

In Scent Samples: Research investigating the olfactory responses of various fly species to scent samples from cow dung and Arum maculatum inflorescences also successfully used GC-EAD. researchgate.net In these experiments, 3,7-dimethyl-1-octanol was pinpointed as one of the EAD-active compounds, producing clear and recordable physiological responses in the antennae of both Psychoda sp. and Coproica ferruginata. researchgate.net

These findings underscore the utility of GC-EAD in isolating specific, behaviorally relevant odorants from a chemically diverse environment, directly linking a chemical compound to its neurophysiological effect.

Table 3: GC-EAD Detection of 3,7-Dimethyl-1-octanol

| Insect Species | Source of Volatiles | Finding | Reference |

|---|---|---|---|

| Bemisia tabaci (Whitefly) | Chili Leaf Curl Virus-infected chili plants | Identified as an EAD-active compound eliciting a concentration-dependent antennal response. | frontiersin.org |

| Psychoda sp. (Moth Fly) | Arum maculatum inflorescences and cow dung | Elicited a distinct and reproducible electrophysiological signal from the antenna. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,7-Dimethyl-1-octanol |

| 1-Octanol |

| 1-Aminoanthracene |

| 2-isobuthyl-3-methoxypyrazine |

| Carvone |

| beta-Citronellol |

| Decanal |

| Vanillin |

| Benzyl benzoate |

| Coumarin |

| 1-Hexanol |

| 1-Nonanol |

| (E)-2-Hexenal |

| (E)-2-Octenal |

| Indole |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, predicting properties such as molecular orbital energies (e.g., HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. Such studies provide fundamental insights into a molecule's reactivity and stability. However, a search of scientific databases yields no specific DFT studies that have been conducted on 2,7-Dimethyl-1-octanol to determine these properties. While DFT has been applied to other long-chain and branched alcohols to understand their electronic characteristics, the unique structural arrangement of this compound has not been specifically analyzed.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a detailed view of intermolecular forces, such as hydrogen bonding and van der Waals interactions. These simulations are crucial for understanding the bulk properties of liquids, including viscosity, diffusion, and solvation behavior. For alcohols, MD is particularly useful for studying the complex hydrogen-bonding networks that govern their physical properties. There are, however, no published MD simulation studies that focus on the intermolecular interactions of this compound. Research in this area has tended to focus on simpler, linear alcohols like n-octanol or short-chain alcohols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or other properties in a quantitative manner. nih.gov These models are widely used in drug discovery and environmental science to predict the properties of untested chemicals. nih.govnih.govresearch-nexus.net A QSAR study would involve generating molecular descriptors for this compound and incorporating them into a statistical model. While broad QSAR and Quantitative Structure-Property Relationship (QSPR) models have been developed for classes of aliphatic alcohols, no specific QSAR models dedicated to or containing detailed data for this compound have been published. nih.govnih.govresearch-nexus.net

Emerging Research Areas and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of 2,7-dimethyl-1-octanol is pivoting towards green chemistry principles, which prioritize the use of renewable feedstocks, reduction of hazardous substances, and improved energy efficiency. acs.org A significant area of research involves the catalytic hydrogenation of derivatives from essential oils, particularly citronella oil.

One prominent approach is the conversion of citronellal (B1669106) or citronellol (B86348), major components of citronella oil, into this compound. researchgate.netresearchgate.net This process aligns with the green chemistry goal of utilizing renewable resources. The reactions typically employ heterogeneous catalysts, such as nickel supported on natural zeolites (Ni/ZAB), which offer advantages like reusability and reduced waste. researchgate.netresearchgate.net Research has focused on optimizing reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the yield and selectivity of this compound. For instance, studies have investigated the hydrogenation of citronella oil fractions over modified natural zeolite catalysts, demonstrating the potential of these bio-based additives. researchgate.net Another explored pathway involves the synthesis from furfural (B47365) and acetone, both of which can be derived from biomass, further enhancing the compound's green credentials. rsc.org

Table 1: Catalytic Hydrogenation Approaches for this compound Synthesis

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield of this compound | Source(s) |

|---|---|---|---|---|---|

| Citronella Oil (>60% Citronellal) | Ni/ZAB-20wt%-HT | 300 | 20 | 12% | researchgate.net |

| Citronellol | 20% Ni/ZAB | 200 | 20 | 51.97% | researchgate.net |

| Citronellol | 20% Ni/ZAB | 100 | 20 | Not Formed | researchgate.net |

Biocatalytic Engineering for Enhanced Selectivity and Efficiency

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, is a rapidly advancing field for chemical synthesis due to the high selectivity and mild operating conditions of enzymes. researchgate.nettudelft.nl In the context of this compound and its derivatives, research is focused on using enzymes like lipases for esterification and transesterification reactions.

Enzyme engineering and process optimization are key to improving the efficiency of these biocatalytic reactions. rsc.org For example, studies have explored the use of lipases for the production of esters from this compound for applications such as biolubricants. mdpi.com Research has shown that the branched structure of this compound influences the reaction yield compared to linear primary alcohols. mdpi.com The immobilization of enzymes, such as creating cross-linked enzyme aggregates (CLEAs), is a strategy being investigated to enhance catalyst stability and reusability, making the process more economically viable. mdpi.com Future work in this area aims to discover or engineer novel enzymes with higher specificity and tolerance for the substrates and reaction conditions involved in the synthesis and transformation of this compound.

Table 2: Biocatalytic Reactions Involving this compound

| Enzyme | Reaction Type | Substrates | Key Finding | Source(s) |

|---|---|---|---|---|

| Lipase (Callera Trans L) | Esterification | Oleic Acid, this compound | Reduced ester yield observed with branched-chain alcohol compared to primary alcohols. | mdpi.com |

| Alcohol Dehydrogenase (ADH) & Transaminase | Reductive Amination | Primary Alcohols (e.g., 1-hexanol) | A multi-enzyme cascade successfully converted alcohols to amines, demonstrating the potential for complex biocatalytic transformations. | acs.org |

Exploration of Biological Activity Mechanisms beyond Initial Characterization

Initial studies have identified several biological activities for this compound, including antioxidant, antifungal, and schistosomicidal properties. semanticscholar.orgresearchgate.net Emerging research seeks to move beyond this initial characterization to understand the specific molecular mechanisms underlying these effects.

For its antioxidant activity, the compound has been evaluated in various assays. semanticscholar.orgresearchgate.net For instance, in vivo tests using Saccharomyces cerevisiae have shown that this compound can exhibit significant antioxidant effects without inducing oxidative damage. semanticscholar.org The compound did not show significant cytotoxic effects in Artemia Salina and hemolysis tests at concentrations up to 500 μg/mL. semanticscholar.orgresearchgate.net Future research will likely focus on identifying the specific cellular pathways and molecular targets through which this compound exerts its biological functions. This deeper understanding is crucial for harnessing its full therapeutic or protective potential.

Table 3: Summary of Investigated Biological Activities

| Activity | Assay/Model | Key Result | Source(s) |

|---|---|---|---|

| Antioxidant | Saccharomyces cerevisiae Test | Showed significant antioxidant activity without inducing oxidative damage. | semanticscholar.org |

| Cytotoxicity | Artemia Salina Lethality Assay | No significant cytotoxic effects observed at concentrations from 31.25–500 μg/mL. | semanticscholar.org |

| Cytotoxicity | Hemolysis Test (Mice Erythrocytes) | No significant cytotoxic effects observed at concentrations from 31.25–500 μg/mL. | semanticscholar.org |

| Antifungal | Not Specified | Has been reported to possess antifungal activity. | semanticscholar.orgresearchgate.net |

| Schistosomicidal | Not Specified | Has been reported to possess anti-schistosomal activity. | semanticscholar.org |

Advanced Applications in Material Science and Chemical Engineering

The unique properties of this compound are paving the way for its use in advanced applications within material science and chemical engineering. Its potential as a bio-based additive and a building block for functional materials is an area of active investigation.

In chemical engineering, it has been identified as a potential fuel additive. researchgate.net As an oxygenated compound, it could improve combustion efficiency and reduce emissions of carbon monoxide and soot, contributing to cleaner-burning fuels. researchgate.net Its derivation from renewable citronella oil makes it an attractive "bio-additive". researchgate.net In material science, it is used as a reactant in the synthesis of specialty esters for the fragrance industry and for the production of biolubricants. mdpi.comontosight.ai The branched structure of the alcohol can impart specific properties, such as altered viscosity and lubricity, to the final ester product. Further research is expected to explore its use as a monomer or modifying agent in polymer synthesis or as a component in advanced solvent systems.

Q & A

Q. What experimental methods are recommended for characterizing the purity and structural identity of 2,7-Dimethyl-1-octanol?

- Methodological Answer: To confirm purity and structure, use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% as per Sigma-Aldrich standards). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl group positions (e.g., 3,7-dimethyl branching) and hydroxyl proton signals. Refractive index (n²⁰/D = 1.436) and density (0.828 g/mL at 20°C) can be cross-validated using a digital refractometer and densitometer .

Q. How can researchers design experiments to measure the vapor-liquid equilibrium (VLE) of this compound in mixed-solvent systems?

- Methodological Answer: Use a high-pressure equilibrium cell equipped with sapphire windows for visual phase detection. For systems like CO₂ + 1-decanol + this compound, measure bubble and dew points at varying pressures (e.g., 5–15 MPa) and temperatures (303–353 K). Validate reproducibility by repeating trials with incremental CO₂ molar fractions. Data should be compared with Aspen Plus® simulations using the RK-ASPEN model, which shows <5% deviation in quaternary systems .

Advanced Research Questions

Q. How do solute-solute interactions influence phase behavior in quaternary systems containing this compound, CO₂, and long-chain alcohols?

- Methodological Answer: In systems like CO₂ + n-dodecane + 1-decanol + this compound, solute-solute interactions (e.g., hydrogen bonding between alcohols) reduce CO₂ solubility, leading to non-ideal phase boundaries. Use Raman spectroscopy to monitor intermolecular interactions and correlate with phase diagrams. Model deviations >10% in RK-SOAVE predictions highlight the need for activity coefficient corrections in asymmetric mixtures .

Q. What experimental approaches are suitable for studying the anaerobic microbial degradation of this compound?

- Methodological Answer: Conduct batch experiments with Pseudomonas citronellolis DSM 50332 under anaerobic nitrate-reducing conditions. Monitor substrate depletion via GC-MS and quantify nitrate consumption via ion chromatography. Note that this compound is degraded, while structurally similar alcohols (e.g., geraniol) are not, indicating enzyme specificity. Compare metabolic pathways using proteomics to identify induced oxidoreductases .

Q. How can researchers resolve contradictions between experimental high-pressure phase data and thermodynamic models for this compound-containing systems?

- Methodological Answer: Discrepancies often arise from neglecting association effects (e.g., hydrogen bonding). Use the CPA (Cubic-Plus-Association) equation of state to model polar interactions explicitly. For CO₂ + this compound systems, recalibrate binary interaction parameters using regression to published VLE datasets. Validate with AARD (Average Absolute Relative Deviation) calculations; CPA typically reduces errors to <3% compared to >8% for RK-SOAVE .

Q. What comparative strategies are effective for analyzing the reactivity of this compound against unsaturated analogs (e.g., Rhodinol) in oxidation studies?

- Methodological Answer: Perform kinetic experiments under controlled oxygen exposure using differential scanning calorimetry (DSC) to compare oxidation onset temperatures. For this compound (saturated), expect higher thermal stability (onset >200°C) versus Rhodinol (unsaturated, onset ~150°C). Complement with FTIR to track carbonyl formation rates. Computational DFT studies can further elucidate radical stabilization differences due to branching .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in supercritical CO₂ across different studies?

- Methodological Answer: Contradictions often stem from variations in CO₂ purity or measurement techniques. Standardize experiments using 99.99% CO₂ and a static-analytical VLE apparatus with in-line sampling. Compare results with Latsky et al. (2019), where solubility (mole fraction) at 12 MPa and 323 K was 0.18 ± 0.02. Apply statistical tools (e.g., Granger causality) to identify confounding variables like trace water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.